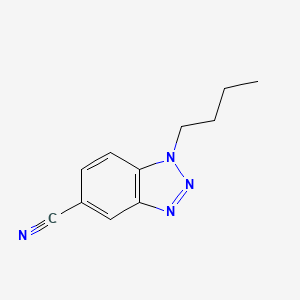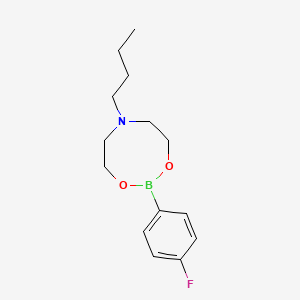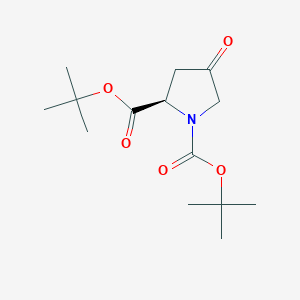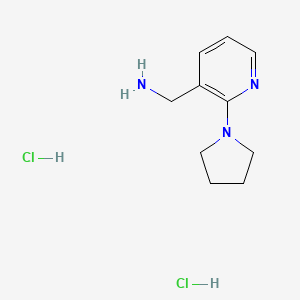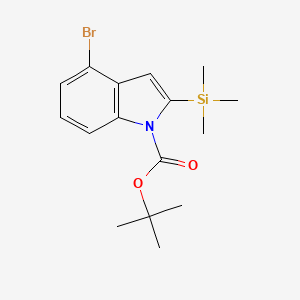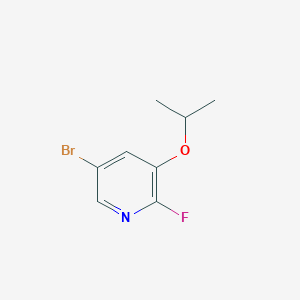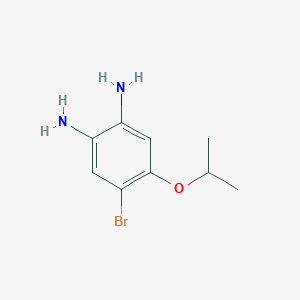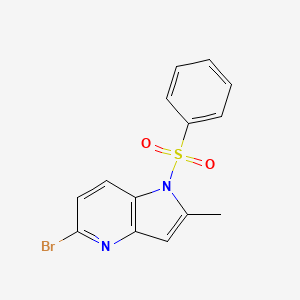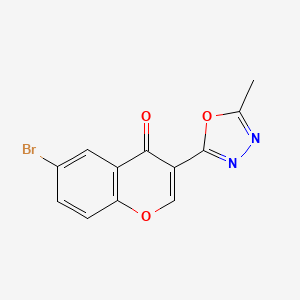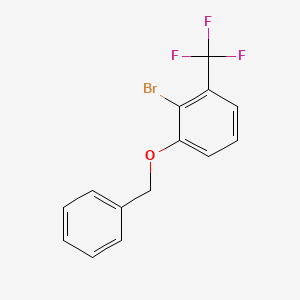
1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene, or 1-Bromo-2-(trifluoromethyl)benzyloxybenzene, is a fluorinated aromatic compound that has a wide range of applications in the field of synthetic organic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in a variety of research applications, including the study of the mechanism of action of drugs and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Intermediates
- Intermediate in Organic Synthesis : It serves as an important intermediate in organic synthesis. For instance, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, synthesized from 3-aminobenzyl alcohol, involves bromination reactions where compounds similar to 1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene could be used. This process is significant in pharmaceutical, pesticide preparation, and organic materials industries (H. We, 2015).
Polymer and Material Science
- Fluorine-Containing Polymers : Research on fluorine-containing polyethers highlights the use of fluorinated monomers for producing materials with low dielectric properties and high thermal stability, where similar brominated and trifluoromethyl compounds serve as crucial intermediates in the synthesis process. Such materials are valuable in electronics for their hydrophobicity and insulation properties (J. W. Fitch et al., 2003).
Chemiluminescence and Optoelectronic Materials
- Optoelectronic Material Synthesis : The synthesis of 1,3,5-Tri(10H-phenothiazin-10-yl)benzene-based materials showcases the use of specific organofluorine compounds in creating advanced optoelectronic devices. These materials can efficiently convert solar energy to chemical energy, demonstrating significant potential in sustainable energy applications (Cen Zhou et al., 2022).
Advanced Materials with Unique Properties
- Carbon Nanocages and Nanosheets : Innovative materials like all-benzene carbon nanocages represent the synthesis frontier where brominated and trifluoromethyl groups play critical roles in the assembly of complex structures. These materials have applications in nanotechnology and materials science due to their unique electrochemical properties and potential for use in electronic devices (Katsuma Matsui et al., 2013). Electrochromic bis(terpyridine)metal complex nanosheets, synthesized using metal ions and specific organic ligands, demonstrate reversible electrochromism, making them suitable for display technologies and smart windows (K. Takada et al., 2015).
Propriétés
IUPAC Name |
2-bromo-1-phenylmethoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-13-11(14(16,17)18)7-4-8-12(13)19-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMDVVSJQOADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



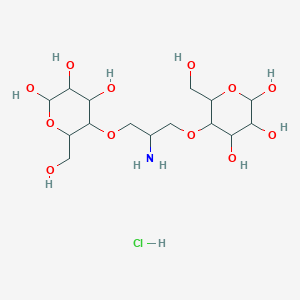
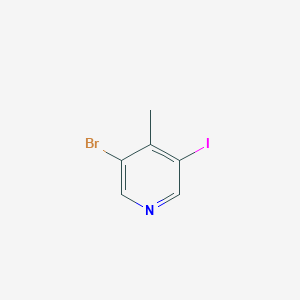
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
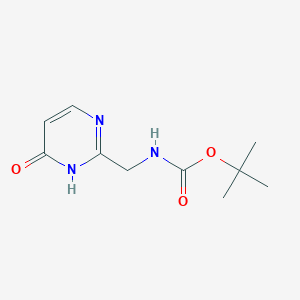
![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)
